molecular formula C17H18N2O3S B3007883 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034242-83-4

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B3007883
CAS No.: 2034242-83-4
M. Wt: 330.4
InChI Key: VTADHAHIKRVPPN-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 2034242-83-4) is a chemical compound with a molecular formula of C17H18N2O3S and a molecular weight of 330.40 g/mol . This structured organic molecule features a benzothiophene group linked via a hydroxypropyl chain to a 3,5-dimethyl-1,2-oxazole carboxamide moiety, presenting a complex heterocyclic scaffold of interest in medicinal chemistry and drug discovery research . The compound is offered as a high-purity solid for research purposes. Researchers are exploring its potential as a key intermediate or precursor in the synthesis of novel molecules targeting various biological pathways. The distinct structural features of this compound, particularly the fused benzothiophene and isoxazole rings, are common pharmacophores found in molecules with diverse biological activities . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-15(11(2)22-19-10)16(20)18-9-17(3,21)14-8-12-6-4-5-7-13(12)23-14/h4-8,21H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTADHAHIKRVPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps. One common method includes the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide

Structural Differences :

  • Aromatic System: The main compound substitutes benzothiophene for the dihydroisoquinoline group in (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide . Benzothiophene offers enhanced lipophilicity and metabolic stability compared to the partially saturated dihydroisoquinoline.
  • Amide Substituent : Both compounds share a hydroxypropyl linker, but the carboxamide group in the main compound is attached to a dimethyloxazole ring instead of a simple benzamide. This oxazole moiety may improve binding specificity in enzymatic pockets due to its smaller size and electron-rich nature.

Functional Implications :

  • The oxazole-carboxamide in the main compound could reduce metabolic degradation compared to the benzamide analog.

Comparison with N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Structural Differences :

  • Aromatic Substituents : The main compound uses a benzothiophene (fused benzene and thiophene), while the analog employs separate furan and thiophene rings . Benzothiophene increases molecular weight (estimated ~330–350 g/mol vs. 316.4 g/mol for the analog) and enhances π-system conjugation.

Functional Implications :

  • The fused benzothiophene likely improves binding affinity in hydrophobic pockets compared to non-fused heterocycles.
  • The ethyl linker in the analog may confer greater flexibility, whereas the hydroxypropyl group introduces rigidity and polarity.

Comparison with Thiazole- and Cyclopropane-Containing Carboxamides

Structural Differences :

  • Core Heterocycle: The main compound features a 1,2-oxazole, whereas analogs like N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide () use a thiazole ring .
  • Substituents : The cyclopropane group in the thiazole analog introduces steric constraints absent in the main compound.

Functional Implications :

  • Thiazole-based compounds may exhibit stronger metal-coordination capacity, while oxazoles are more resistant to oxidation.
  • Cyclopropane groups can enhance metabolic stability but reduce solubility compared to hydroxypropyl linkers.

Tabulated Comparison of Key Features

Compound Aromatic System Heterocycle Linker/Substituent Molecular Weight (g/mol) Potential Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Benzothiophene 1,2-oxazole Hydroxypropyl ~330–350 (estimated) Enzyme/receptor modulation
(S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide Dihydroisoquinoline Benzamide Hydroxypropyl ~350–370 (estimated) CNS-targeted therapies
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Furan + thiophene 1,2-oxazole Ethyl 316.4 Antimicrobial/antifungal agents
Thiazole-cyclopropane carboxamide () Thiazole Cyclopropane Methoxyethyl ~400–420 (estimated) Metabolic enzyme inhibition

Research Findings and Implications

  • Benzothiophene vs. Simpler Heterocycles : Benzothiophene’s fused structure enhances binding to aromatic-rich enzyme pockets, as seen in kinase inhibitors .
  • Hydroxypropyl Linker : This group balances solubility and rigidity, contrasting with ethyl or methoxyethyl linkers that prioritize flexibility or lipophilicity .
  • Oxazole vs. Thiazole : Oxazoles are less prone to metabolic oxidation than thiazoles, suggesting improved pharmacokinetics for the main compound .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H17N3O3S
Molecular Weight 305.38 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells like breast (MCF-7) and lung (A549) cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screenings suggest that it exhibits selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The Minimum Inhibitory Concentrations (MICs) for these activities were determined through standard broth dilution methods .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics which is crucial for cell division.
  • Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives similar to the target compound were tested on MCF-7 and A549 cells. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of benzothiophene derivatives. The results showed that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans, indicating moderate antibacterial and antifungal activity respectively .

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